molecular formula C7H12N2O3 B14559876 2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl- CAS No. 61755-90-6

2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl-

Cat. No.: B14559876
CAS No.: 61755-90-6
M. Wt: 172.18 g/mol
InChI Key: QQHGTSIFJPUNCZ-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl- is a heterocyclic organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a pyrimidinedione core with hydroxymethyl and dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of urea with malonic acid derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The carbonyl groups in the pyrimidinedione core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydrogen atoms on the pyrimidinedione ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl- has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its biological effects include modulation of signal transduction pathways, inhibition of nucleic acid synthesis, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione: Lacks the hydroxymethyl and dimethyl substitutions, resulting in different chemical and biological properties.

    6-Hydroxymethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but without the dimethyl groups, affecting its reactivity and applications.

    1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the hydroxymethyl group, leading to different interactions and uses.

Uniqueness

The presence of both hydroxymethyl and dimethyl groups in 2,4(1H,3H)-Pyrimidinedione, dihydro-6-(hydroxymethyl)-1,3-dimethyl- imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61755-90-6

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

6-(hydroxymethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H12N2O3/c1-8-5(4-10)3-6(11)9(2)7(8)12/h5,10H,3-4H2,1-2H3

InChI Key

QQHGTSIFJPUNCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)N(C1=O)C)CO

Origin of Product

United States

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